N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-6-8-15(9-7-14)19-12-24-17(13-27-21(24)23-19)11-20(25)22-16-4-3-5-18(10-16)26-2/h3-10,12-13H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBDOLKBAYFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Conditions and Yields
Alternative Pathways and Optimization
Hydrazide Intermediate Route
An alternative approach involves converting the ester (Compound A) to a hydrazide by treatment with hydrazine hydrate. The resulting 2-[6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide reacts with 3-methoxybenzaldehyde to form a Schiff base, which is reduced to the amide using sodium borohydride (NaBH₄). This method circumvents the need for acid chloride formation but requires careful control of reduction conditions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, the cyclocondensation step (Scheme 1) achieves 90% yield in 15 minutes at 120°C under microwave conditions, compared to 6 hours under conventional heating.
Characterization and Analytical Data
The final compound is characterized by:
- FT-IR: Peaks at 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide C=O), and 1605 cm⁻¹ (C=N of imidazo ring).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazo H), 7.75–7.68 (m, 4H, aryl H), 7.25–7.18 (m, 4H, methoxyphenyl H), 3.82 (s, 3H, OCH₃), 3.51 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
- ¹³C NMR: Signals at 169.8 ppm (amide C=O), 148.2 ppm (imidazo C=N), and 55.1 ppm (OCH₃) confirm the structure.
Challenges and Mitigation Strategies
- Regioselectivity: Competing reactions at position 5 of the imidazo ring are minimized by using electron-withdrawing groups on the α-bromoketone.
- Solubility Issues: Polar solvents like DMF or dimethyl sulfoxide (DMSO) enhance solubility during amidation.
- Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 3-methoxyaniline and acetyl chloride residues.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides and nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound belonging to the imidazo[2,1-b]thiazole class and has potential applications in chemistry, biology, medicine, and industry. Characterized by a unique molecular structure that includes an imidazo[2,1-b][1,3]thiazole core, a methoxyphenyl group, and an acetamide moiety, this compound is of interest in medicinal chemistry due to the various pharmacological properties associated with the imidazo[2,1-b][1,3]thiazole structure.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing more complex molecules.
- Biology It is used as a probe to study biological processes and interactions.
- Medicine The compound is seen as a potential therapeutic agent for treating diseases because of its biological activity.
- Industry It is used to develop new materials or as a catalyst in chemical reactions.
Biological Activities
this compound has notable biological activities:
- Anticancer Activity It has demonstrated promising results in inhibiting the proliferation of cancer cell lines, specifically against hepatic cancer cell lines (HepG2), showing significant anti-proliferative effects.
- Antimicrobial Properties Compounds in the imidazo-thiazole class have antibacterial and antifungal activities, which can be enhanced by specific functional groups.
- Antioxidant Activity Derivatives of imidazo[2,1-b][1,3]thiazole may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
The compound may interact with specific molecular targets and pathways:
- Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
- Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
- DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
Cytotoxicity :
- Compound 5l exhibited potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). The 4-chlorophenyl and piperazine groups likely enhance VEGFR2 inhibition (5.72% at 20 μM) and cellular uptake .
- 3c ([6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide derivative) showed marked activity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00), attributed to the bromophenyl moiety’s hydrophobic interactions .
- Enzyme Inhibition: 4a-4i (thiazole derivatives) demonstrated monoamine oxidase (MAO) inhibition, with 4a, 4b, and 4c showing dual activity. The 3-methoxyphenyl group in the target compound may similarly influence MAO binding .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance cytotoxicity and target affinity via hydrophobic/halogen bonding (e.g., 5l and 3c) .
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability. The target’s 3-methoxyphenyl group may balance lipophilicity and hydrogen-bonding capacity .
- Heterocyclic Modifications : Piperazine (in 5l) and thioamide (in 3f) groups introduce conformational flexibility and additional binding sites .
Biological Activity
N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an imidazo[2,1-b][1,3]thiazole core and various substituents, suggests diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound's structure can be broken down as follows:
- Imidazo[2,1-b][1,3]thiazole Core : Known for its pharmacological properties.
- Methoxyphenyl Group : May enhance lipophilicity and biological activity.
- Acetamide Moiety : Often associated with improved bioavailability.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it was evaluated against hepatic cancer cell lines (HepG2), demonstrating significant anti-proliferative effects with an IC50 value indicative of strong activity .
- Antimicrobial Properties : Similar compounds in the imidazo-thiazole class have been reported to possess antibacterial and antifungal activities. The presence of specific functional groups can enhance these properties .
- Antioxidant Activity : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazole may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
The mechanism through which this compound exerts its effects is still under investigation. However, insights from related compounds indicate potential interactions with key biological targets:
- Inhibition of Focal Adhesion Kinase (FAK) : Some imidazo[2,1-b][1,3]thiazole derivatives have been identified as inhibitors of FAK phosphorylation, which is crucial in cancer cell migration and proliferation .
- Binding Affinity Studies : Molecular docking studies have shown that these compounds can interact effectively with various protein targets, suggesting a multi-target mechanism .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | Structure | Contains morpholinopyridinyl group |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | Structure | Different biological activities due to piperazinyl group |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Structure | Exhibits strong anticancer activity against multiple cell lines |
Case Studies
Several studies have highlighted the efficacy of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
